(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one
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Overview
Description
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and trifluoroacetic anhydride.
Formation of Intermediate: The initial step involves the acylation of 3-methylindole with trifluoroacetic anhydride to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Cyclization: The final step involves cyclization to form the indole ring structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted indole derivatives.
Scientific Research Applications
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases due to its enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyridin-6-yl]propan-1-one
- (3S)-3-[3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
- (3S)-3-[3-(trifluoromethyl)phenyl]-3-methoxypropanoic acid
Uniqueness
The uniqueness of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one lies in its indole core structure combined with the trifluoromethyl group. This combination imparts unique chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-4-5(10(11,12)13)2-3-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
YJLJQYRXXZXEIV-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
Origin of Product |
United States |
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